[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid
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Overview
Description
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a fluorophenyl group, as well as an ethylcarbamic acid and propanoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and 4-fluorobenzaldehyde.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Attachment of the Fluorophenyl Group: This step involves the use of fluorophenylboronic acid in a Suzuki-Miyaura coupling reaction, which is catalyzed by palladium complexes.
Formation of Ethylcarbamic Acid and Propanoic Acid Moieties: These functional groups are introduced through esterification and amidation reactions, respectively, using reagents such as ethyl chloroformate and propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes for coupling reactions.
Solvents: Dichloromethane, ethanol, and dimethylformamide are commonly used solvents.
Major Products Formed
Scientific Research Applications
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: Shares the amino and fluorophenyl groups but lacks the pyridine ring and ethylcarbamic acid moiety.
3-Amino-2-(4-fluorophenyl)propanoic acid: Contains the fluorophenyl group but differs in the structure of the rest of the molecule.
Uniqueness
The uniqueness of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
815586-88-0 |
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Molecular Formula |
C18H23FN4O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid |
InChI |
InChI=1S/C15H17FN4O2.C3H6O2/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;1-2-3(4)5/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);2H2,1H3,(H,4,5) |
InChI Key |
BSVFYARYCXNNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O |
Origin of Product |
United States |
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